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Compound of Interest

Compound Name: ODM-204

Cat. No.: B3419984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early in vitro studies of ODM-
204, a novel, nonsteroidal agent developed for the treatment of castration-resistant prostate

cancer (CRPC). ODM-204 exhibits a dual mechanism of action, targeting both androgen

biosynthesis and the androgen receptor (AR). This document synthesizes the available

preclinical data, presenting key quantitative findings in structured tables, detailing experimental

methodologies as reported in early studies, and visualizing the compound's mechanism and

experimental workflow.

Quantitative Analysis of ODM-204 Activity
The following tables summarize the key quantitative data from early in vitro evaluations of

ODM-204, providing a clear comparison of its potency against its primary targets and its effects

on prostate cancer cell lines.

Table 1: Potency of ODM-204 Against Androgen Receptor and CYP17A1
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Target Parameter Value (nM) Species

Androgen Receptor

(Wild Type)
Kᵢ 47 Rat

CYP17A1 IC₅₀ 22 Human

Androgen Receptor

(Mutant T877A)
IC₅₀ 95 Human

Androgen Receptor

(Mutant W741L)
IC₅₀ 277 Human

Androgen Receptor

(Mutant F876L)
IC₅₀ 6 Human

Table 2: Anti-proliferative Activity of ODM-204 in Androgen-Dependent Prostate Cancer Cell

Lines

Cell Line Parameter Value (nM) Description

LNCaP IC₅₀ 170

Androgen-sensitive

human prostate

adenocarcinoma cells

VCaP IC₅₀ 280

Androgen-sensitive

human prostate

cancer cells

expressing wild-type

AR

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dual mechanism of action of ODM-204 and the general

workflow of its early in vitro characterization.

Figure 1: Dual inhibitory mechanism of ODM-204.
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Figure 2: High-level in vitro experimental workflow for ODM-204.

Experimental Protocols
The following are summaries of the experimental methodologies used in the early in vitro

studies of ODM-204, based on available published abstracts. It is important to note that

detailed, step-by-step protocols have not been fully disclosed in the public domain.

CYP17A1 Inhibition Assay
The inhibitory effect of ODM-204 on CYP17A1 was assessed using human and rat testicular

microsomes as well as a human adrenal cortex cell line.[1] These assays typically involve

incubating the enzyme source (microsomes or cell lysate) with a known substrate for CYP17A1

and measuring the formation of the product in the presence and absence of the inhibitor. The
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IC₅₀ value, representing the concentration of ODM-204 required to inhibit 50% of the enzyme's

activity, is then determined.

Androgen Receptor Binding Affinity Assay
The binding affinity of ODM-204 to the wild-type androgen receptor was determined using

cytosolic lysates from the prostates of castrated rats.[1] This competitive binding assay likely

involved incubating the rat prostate lysate, a radiolabeled androgen (e.g., ³H-R1881), and

varying concentrations of ODM-204. The ability of ODM-204 to displace the radiolabeled ligand

from the androgen receptor is measured, and from this, the inhibitory constant (Kᵢ) is

calculated.

Cell Proliferation Assays
The anti-proliferative effects of ODM-204 were evaluated in androgen-dependent VCaP and

LNCaP prostate cancer cell lines.[1][2] These cells were likely cultured in the presence of

androgens to stimulate growth and then treated with increasing concentrations of ODM-204.

Cell viability was assessed after a set incubation period using standard methods, such as MTS

or CellTiter-Glo assays, to determine the IC₅₀ values for cell growth inhibition.

Androgen Receptor Nuclear Translocation and
Transactivation Assays
The functional antagonism of ODM-204 on the human androgen receptor was demonstrated in

cells stably transfected with the full-length AR and an androgen-responsive reporter gene

construct.[1] Assays for AR nuclear translocation were also conducted.[1] For the reporter gene

assay, transfected cells were treated with an androgen to activate the receptor and varying

concentrations of ODM-204. The inhibition of the reporter gene expression (e.g., luciferase)

was measured to quantify the antagonistic activity. Similar assays were performed to assess

the activity of ODM-204 against mutant forms of the androgen receptor, including T877A,

W741L, and F876L.[1]

In summary, the early in vitro data for ODM-204 demonstrate a potent dual-action profile,

effectively inhibiting both the production of androgens via CYP17A1 and the signaling of the

androgen receptor. These findings provided a strong rationale for its further development in the

treatment of castration-resistant prostate cancer. However, it was ultimately determined that the
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pharmacokinetic properties of the molecule would present significant challenges to its

continued development.[3][4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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